4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzene ring and a substituted ethylamine side chain.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18(2)24(22,23)13-8-6-12(7-9-13)16(21)17-11-15(20)14-5-4-10-19(14)3/h4-10,15,20H,11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNZRFWKYQDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using 2-bromoethanol.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl group from the hydroxyethyl group.
Reduction: Formation of an amine from a nitro group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s functional groups may participate in chemical reactions that alter the behavior of other molecules in a system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Analysis
The following compounds share core benzamide or sulfonamide motifs but differ in substituents, which influence their properties:
Key Observations:
- The thiazole-containing analogs (e.g., ) likely exhibit reduced aqueous solubility due to aromatic heterocycles.
- Bioactivity : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase). The thiazole derivatives () are structurally similar to kinase inhibitors, though specific activity data are absent in the evidence.
Physicochemical Properties
- Melting Points: Limited data are available, but a structurally unrelated chromen-pyrazolo-pyrimidine analog in has a melting point of 175–178°C, highlighting the role of aromatic stacking in thermal stability .
- Molecular Weight Trends : The main compound’s molecular weight is expected to exceed 300 g/mol (estimated), higher than the simpler 272.35 g/mol hydroxyethyl-pyrrole analog .
Q & A
Basic: What are the key structural features of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide, and how are they characterized experimentally?
The compound consists of a benzamide core substituted with a dimethylsulfamoyl group (-SO₂NMe₂) and a hydroxyethyl chain linked to a 1-methylpyrrole ring. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To resolve the aromatic protons (benzamide), sulfonamide protons, and pyrrole ring protons .
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and amide (C=O stretching ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for the sulfamoyl and pyrrole moieties .
Note: Experimental data for melting/boiling points were not reported in reviewed sources.
Basic: How is this compound synthesized, and what purification methods are recommended?
A typical synthesis involves:
- Step 1 : Condensation of 4-(dimethylsulfamoyl)benzoyl chloride with a hydroxy-pyrrole ethylamine derivative under reflux in aprotic solvents (e.g., acetonitrile) .
- Step 2 : Purification via recrystallization using methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Quality Control : Thin-layer chromatography (TLC) to monitor reaction progress and HPLC for purity validation (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from structural analogs (e.g., thiophene vs. pyrrole substitutions) or assay conditions. Mitigation strategies include:
- Structural Validation : Use 2D NMR (COSY, HSQC) to confirm regiochemistry of the pyrrole and hydroxyethyl groups .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) and validate against reference inhibitors .
- Computational Cross-Check : Compare docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to identify mismatches in target binding .
Advanced: What reaction mechanisms govern the stability of the dimethylsulfamoyl group under acidic/basic conditions?
The sulfamoyl group undergoes hydrolysis under strong acidic (H⁺) or basic (OH⁻) conditions:
- Acidic Hydrolysis : Protonation of the sulfonamide nitrogen leads to S–N bond cleavage, forming SO₂ and dimethylamine .
- Basic Hydrolysis : Nucleophilic attack by OH⁻ at the sulfur atom, yielding sulfonic acid derivatives .
Methodology: Monitor degradation via LC-MS and quantify intermediates using ion chromatography .
Advanced: How can researchers design SAR studies for derivatives targeting enzyme inhibition?
Key strategies for structure-activity relationship (SAR) studies:
- Core Modifications : Replace the pyrrole ring with thiophene () or oxadiazole ( ) to alter steric/electronic profiles.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide core to enhance target affinity .
- Bioisosteric Replacement : Swap dimethylsulfamoyl with sulfonamide or phosphoramidate groups to improve solubility .
Validation: Use enzyme inhibition assays (e.g., fluorescence polarization) and X-ray crystallography for binding mode analysis .
Advanced: What analytical techniques are critical for detecting degradation products during long-term stability studies?
- High-Resolution Mass Spectrometry (HR-MS) : Identifies low-abundance degradation products (e.g., hydrolyzed sulfamoyl groups) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze samples weekly via HPLC-DAD .
- Forced Degradation : Use oxidative (H₂O₂), thermal (80°C), and photolytic (UV light) stress to simulate degradation pathways .
Advanced: How can in vitro-in vivo correlations (IVIVC) be established for this compound’s pharmacokinetics?
- In Vitro : Measure solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation) .
- In Vivo : Administer radiolabeled compound in rodent models and quantify plasma/tissue levels via scintillation counting .
- Modeling : Use GastroPlus® to simulate absorption-distribution profiles and adjust for species-specific differences .
Advanced: What computational tools are recommended for predicting off-target interactions?
- Docking Simulations : Use Glide (Schrödinger) to screen against the ChEMBL database for off-target binding .
- Machine Learning : Train models on Tox21 datasets to predict cytotoxicity and genotoxicity risks .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER) to assess binding stability with unintended targets (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
